molecular formula C18H20BrN3O2S B359136 5-(5-bromo-2-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 439127-55-6

5-(5-bromo-2-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B359136
CAS No.: 439127-55-6
M. Wt: 422.3g/mol
InChI Key: SCNUVOYJGRYQML-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a brominated phenyl group, an ethoxy group, and a hexahydropyrido-thieno-pyrimidin-4-ol core structure. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactionsThe formation of the hexahydropyrido-thieno-pyrimidin-4-ol core is achieved through cyclization reactions involving appropriate starting materials and catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reaction time. This approach enhances the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
  • 5-Bromo-2-chlorobenzoic acid
  • 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Uniqueness

2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

439127-55-6

Molecular Formula

C18H20BrN3O2S

Molecular Weight

422.3g/mol

IUPAC Name

5-(5-bromo-2-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C18H20BrN3O2S/c1-3-24-13-5-4-10(19)8-12(13)16-20-17(23)15-11-6-7-22(2)9-14(11)25-18(15)21-16/h4-5,8,16,21H,3,6-7,9H2,1-2H3,(H,20,23)

InChI Key

SCNUVOYJGRYQML-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2

Origin of Product

United States

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